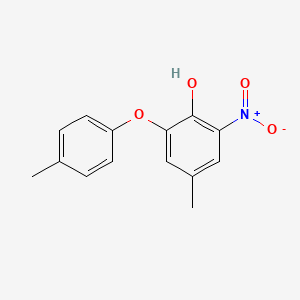
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is an organic compound with a complex structure that includes phenol, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- typically involves multiple steps One common method includes the nitration of 4-methyl-2-(4-methylphenoxy)phenolThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenolic structure allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methyl-2-(4-methylphenoxy)-: Lacks the nitro group, resulting in different chemical reactivity and applications.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains methoxy groups instead of methyl and nitro groups, leading to different physical and chemical properties.
Uniqueness
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Properties
CAS No. |
143327-69-9 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenoxy)-6-nitrophenol |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-11(6-4-9)19-13-8-10(2)7-12(14(13)16)15(17)18/h3-8,16H,1-2H3 |
InChI Key |
QUUIHGCXRLOYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















